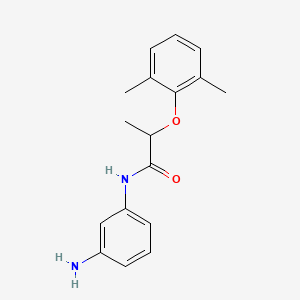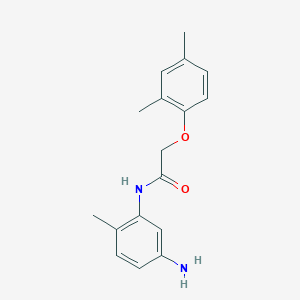
N-(5-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide, otherwise known as N-(5-AMPA-2-MP), is a small molecule that has a wide range of applications in scientific research. It is a derivative of the neurotransmitter glutamate, and its structure is similar to that of the commonly used agonist AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid). N-(5-AMPA-2-MP) has been found to be an effective agonist for the AMPA receptor and has been used to study the role of the AMPA receptor in a variety of physiological processes.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(5-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide involves the reaction of 5-amino-2-methylbenzoic acid with 2,4-dimethylphenol to form the intermediate 5-amino-2-methyl-N-(2,4-dimethylphenoxy)benzamide. This intermediate is then reacted with acetyl chloride to form the final product N-(5-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide.
Starting Materials
5-amino-2-methylbenzoic acid, 2,4-dimethylphenol, acetyl chloride, diethyl ether, sodium bicarbonate, sodium chloride, wate
Reaction
Step 1: Dissolve 5-amino-2-methylbenzoic acid (1.0 g, 6.4 mmol) and 2,4-dimethylphenol (1.2 g, 8.6 mmol) in diethyl ether (20 mL) and add a few drops of concentrated sulfuric acid. Stir the mixture at room temperature for 2 hours., Step 2: Add sodium bicarbonate (1.0 g, 12 mmol) to the reaction mixture and stir for 30 minutes. Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers and wash with water (20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the intermediate 5-amino-2-methyl-N-(2,4-dimethylphenoxy)benzamide as a white solid (yield: 1.8 g, 87%)., Step 3: Dissolve the intermediate 5-amino-2-methyl-N-(2,4-dimethylphenoxy)benzamide (1.0 g, 3.6 mmol) in dry dichloromethane (20 mL) and add acetyl chloride (0.5 mL, 6.8 mmol) dropwise with stirring. Stir the reaction mixture at room temperature for 2 hours., Step 4: Add water (20 mL) to the reaction mixture and extract with dichloromethane (3 x 20 mL). Combine the organic layers and wash with saturated sodium chloride solution (20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the final product N-(5-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide as a white solid (yield: 1.0 g, 80%).
Wirkmechanismus
N-(5-AMPA-2-MP) is an agonist of the AMPA receptor, which is a ligand-gated ion channel. When N-(5-AMPA-2-MP) binds to the AMPA receptor, it causes an influx of calcium ions into the cell, resulting in an excitatory postsynaptic potential (EPSP). This EPSP is then propagated along the neuron, resulting in the transmission of an electrical signal.
Biochemische Und Physiologische Effekte
N-(5-AMPA-2-MP) has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as glutamate and GABA, as well as to increase the firing rate of neurons. It has also been found to increase the expression of proteins involved in synaptic plasticity, such as the glutamate receptor subunits, and to modulate the activity of enzymes involved in signal transduction pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-AMPA-2-MP) has several advantages for use in lab experiments. It is a small molecule that is easily synthesized and can be stored in solution for long periods of time. It is also a highly effective agonist of the AMPA receptor and has been found to be effective at low concentrations. However, it has some limitations for use in lab experiments. It has been found to be toxic at high concentrations and can cause cell death. In addition, it has a short half-life, which can limit its effectiveness for long-term experiments.
Zukünftige Richtungen
N-(5-AMPA-2-MP) has a variety of potential future applications in scientific research. It could be used to study the role of the AMPA receptor in a variety of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and epilepsy. It could also be used to study the role of the AMPA receptor in the regulation of neuronal excitability, synaptic transmission, and neuronal development. In addition, N-(5-AMPA-2-MP) could be used to study the role of the AMPA receptor in the regulation of synaptic plasticity, memory formation, and learning. Finally, N-(5-AMPA-2-MP) could be used to develop new drugs that target the AMPA receptor.
Wissenschaftliche Forschungsanwendungen
N-(5-AMPA-2-MP) has been found to be an effective agonist for the AMPA receptor and has been used to study the role of the AMPA receptor in a variety of physiological processes. It has been used to study the role of the AMPA receptor in synaptic plasticity, memory formation, and learning, as well as in the regulation of neuronal excitability, synaptic transmission, and neuronal development. N-(5-AMPA-2-MP) has also been used to study the role of the AMPA receptor in various neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy.
Eigenschaften
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-4-7-16(13(3)8-11)21-10-17(20)19-15-9-14(18)6-5-12(15)2/h4-9H,10,18H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXZQYHVQSZBBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

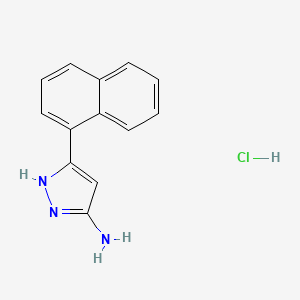
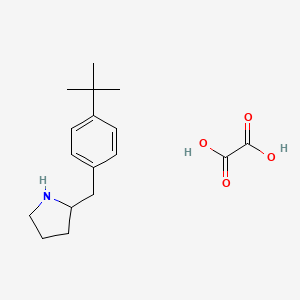

![N-[4-(Acetylamino)phenyl]-3-chloropropanamide](/img/structure/B1318006.png)



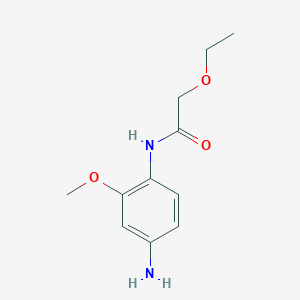
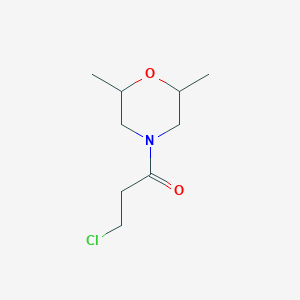
![[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318020.png)
